7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Description
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its complex structure, which includes a quinoline core, a piperazine ring, and a cyanoacetyl group. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria.
Properties
IUPAC Name |
7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-2-22-11-13(19(27)28)18(26)12-9-14(20)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-21/h9-11H,2-3,5-8H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRQBUGNMUOWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CC#N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and ethyl acetoacetate, followed by cyclization.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where a suitable piperazine derivative reacts with the quinolone intermediate.
Addition of the Cyanoacetyl Group: The final step involves the acylation of the piperazine nitrogen with cyanoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, high-yield purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in medicinal chemistry research.
Biology
Biologically, this compound is studied for its antibacterial activity. It has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.
Medicine
In medicine, the compound is explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Industry
Industrially, the compound is used in the development of antibacterial coatings and materials. Its robust antibacterial properties make it suitable for applications in healthcare settings, such as surgical instruments and hospital surfaces.
Mechanism of Action
The antibacterial activity of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Norfloxacin: Similar to ciprofloxacin but with a different spectrum of activity and pharmacokinetic properties.
Levofloxacin: A third-generation quinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is unique due to the presence of the cyanoacetyl group, which imparts distinct chemical properties and potentially enhances its antibacterial activity. This structural feature differentiates it from other quinolones and may contribute to its effectiveness against resistant bacterial strains.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
